

An In-depth Technical Guide to Methyl Coumalate: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl coumalate*

Cat. No.: *B027924*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl coumalate**, a versatile organic compound with applications in chemical synthesis and potential pharmacological activities. This document details its physicochemical properties, provides established experimental protocols for its synthesis and key reactions, and explores its known biological effects, offering a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Core Properties of Methyl Coumalate

Methyl coumalate, systematically named methyl 2-oxo-2H-pyran-5-carboxylate, is a derivative of coumalic acid. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ O ₄	[1]
Molecular Weight	154.12 g/mol	[1]
Appearance	White to tan powder or crystals	
Melting Point	68-70 °C	[2]
Boiling Point	178-180 °C at 60 mmHg	
CAS Number	6018-41-3	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **methyl coumalate**. Key spectral data are available through various databases.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are instrumental in confirming the structure of **methyl coumalate**. Detailed spectra can be accessed through public databases such as PubChem.[\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum of **methyl coumalate** reveals characteristic absorption bands corresponding to its functional groups, including the ester and lactone carbonyls.[\[1\]](#)[\[3\]](#)
- Mass Spectrometry (MS): Mass spectral data provides information on the molecular weight and fragmentation pattern of **methyl coumalate**, further aiding in its identification.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **methyl coumalate** are essential for its practical application in research and development.

Synthesis of Methyl Coumalate from Coumalic Acid[\[2\]](#)

This protocol describes the esterification of coumalic acid to yield **methyl coumalate**.

Materials:

- Coumaric acid
- Concentrated sulfuric acid
- Methanol
- Anhydrous sodium carbonate
- Ice
- Water

Procedure:

- In a 500-mL round-bottomed flask equipped with a thermometer, add 139 mL of concentrated sulfuric acid.
- While swirling, gradually add 50 g (0.36 mole) of pulverized coumaric acid in small portions, maintaining the temperature between 20° and 30°C by intermittent cooling in an ice bath.
- Add 70 mL of methanol in small portions, keeping the temperature between 25° and 35°C.
- Heat the mixture on a steam bath for 1 hour.
- Cool the mixture to approximately 40°C and pour it slowly with stirring into 800 mL of water in a 2-L beaker, maintaining the temperature below 40°C using an ice bath.
- Add anhydrous sodium carbonate in small portions with stirring until the mixture is slightly alkaline.
- Collect the precipitated **methyl coumalate** by filtration.
- Wash the crude product by slurring it four times with 100-mL portions of cold water.
- Air-dry the purified product overnight. The expected yield is 17.5–24.5 g (32–45%) with a melting point of 68–70°C.

Diels-Alder Reaction of Methyl Coumalate with Enol Ethers

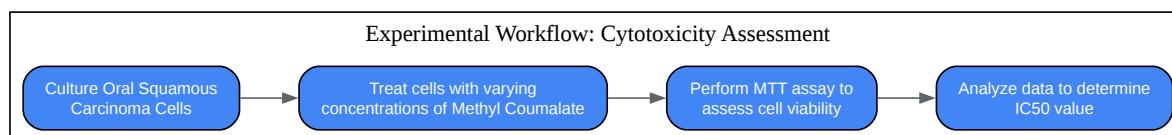
Methyl coumalate can participate as a dienophile in Diels-Alder reactions, a key strategy for the synthesis of complex cyclic systems.

Materials:

- **Methyl coumalate**
- Enol ether (e.g., ethyl vinyl ether)
- Acetonitrile (MeCN)
- Sealed tube

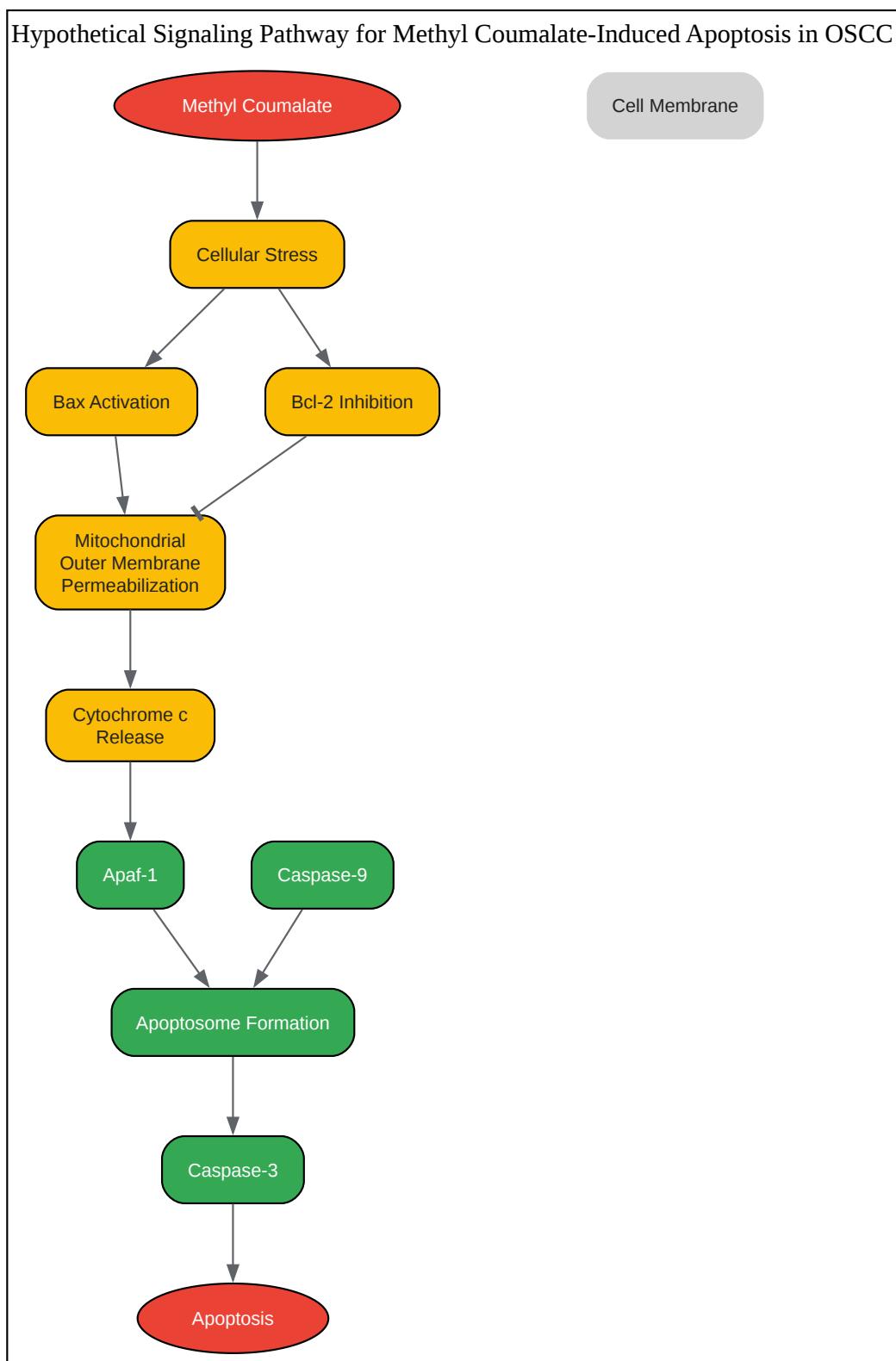
Procedure:

- To a 15 mL sealed tube, add **methyl coumalate** (154 mg, 1.0 mmol, 1.0 equiv.), the desired enol ether (3.0 mmol, 3.0 equiv.), and MeCN (1.0 mL).
- Heat the sealed tube in a 75 °C oil bath and stir for 24 hours.
- After the reaction is complete, remove the solvent under reduced pressure.
- Purify the residue by silica gel chromatography to obtain the Diels-Alder adduct.


Biological Activity and Potential Signaling Pathways

Methyl coumalate has demonstrated cytotoxic effects against human normal gingival fibroblast cells and, notably, oral squamous cell carcinoma (OSCC) cell line-2.^[4] While the precise molecular mechanisms and signaling pathways modulated by **methyl coumalate** are not yet fully elucidated, its cytotoxic activity suggests potential interference with key cellular processes essential for cancer cell survival and proliferation.

Based on the known mechanisms of other cytotoxic agents in OSCC, a hypothetical signaling pathway for **methyl coumalate**'s action can be proposed. It is plausible that **methyl coumalate** induces apoptosis by activating intrinsic and/or extrinsic cell death pathways. This


could involve the modulation of key regulatory proteins such as those in the Bcl-2 family and the activation of caspases.

Below is a conceptual workflow for investigating the cytotoxicity of **methyl coumalate** and a hypothetical signaling pathway that could be involved.

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for assessing the cytotoxicity of **methyl coumalate**.

[Click to download full resolution via product page](#)

Figure 2. A hypothetical intrinsic apoptosis pathway potentially induced by **methyl coumalate**.

Further research is necessary to validate this proposed mechanism and to identify the direct molecular targets of **methyl coumalate** within cancer cells. Investigating its effects on key signaling nodes such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in OSCC, would be a critical next step in understanding its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl coumalate | C7H6O4 | CID 80113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Methyl coumalate(6018-41-3) IR2 spectrum [chemicalbook.com]
- 4. Salicylate sensitizes oral squamous cell carcinoma to chemotherapy through targeting mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Coumalate: Properties, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027924#methyl-coumalate-molecular-formula-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com